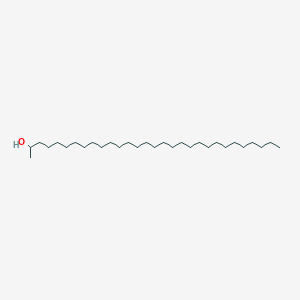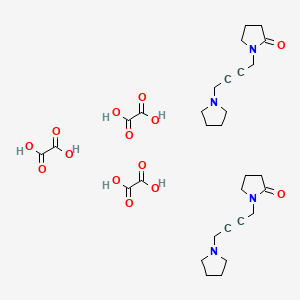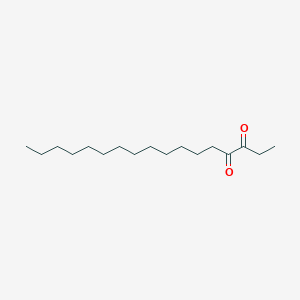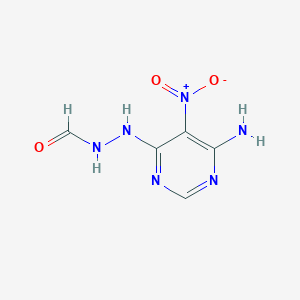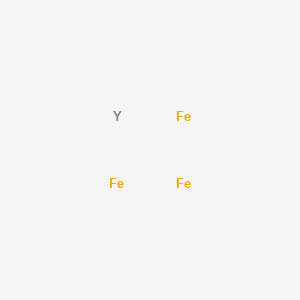
Iron;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;yttrium, also known as yttrium iron garnet (YIG), is a ferrimagnetic material that has garnered significant attention in the fields of material science and technology. This compound is composed of yttrium, iron, and oxygen ions arranged in a garnet crystal structure. Yttrium iron garnet is known for its unique magnetic and optical properties, making it a valuable material in various technological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium iron garnet can be synthesized using several methods, including the sol-gel method, solid-state reaction, and hydrothermal processing. The sol-gel method involves the use of yttrium nitrate and yttrium chloride as precursors, with methanol as a solvent. The mixture is heated at temperatures ranging from 700 to 900°C to form yttrium iron garnet . The solid-state reaction method requires sintering at higher temperatures, around 1000°C, to achieve the desired phase .
Industrial Production Methods: In industrial settings, yttrium iron garnet is typically produced through metallothermic reduction of yttrium fluoride with calcium. This method ensures high purity and yields of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Yttrium iron garnet undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with halogens to form yttrium halides, such as yttrium fluoride and yttrium chloride . Additionally, it can react with strong acids, except hydrofluoric acid, to form soluble yttrium salts .
Common Reagents and Conditions: Common reagents used in the reactions of yttrium iron garnet include halogens (fluorine, chlorine, bromine, iodine) and strong acids (hydrochloric acid, sulfuric acid). These reactions typically occur at elevated temperatures to facilitate the formation of the desired products .
Major Products Formed: The major products formed from the reactions of yttrium iron garnet include yttrium halides (YF₃, YCl₃) and yttrium oxide (Y₂O₃). These products have various applications in different fields .
Aplicaciones Científicas De Investigación
Yttrium iron garnet has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions. In biology and medicine, yttrium iron garnet nanoparticles are employed in magnetic hyperthermia for cancer treatment, where they generate heat to destroy cancer cells . In the industry, yttrium iron garnet is used in the production of microwave devices, optical isolators, and circulators due to its excellent magnetic and optical properties .
Mecanismo De Acción
The mechanism of action of yttrium iron garnet in magnetic hyperthermia involves the generation of heat through the application of an alternating magnetic field. The magnetic moments of iron ions in the garnet structure align with the external magnetic field, causing the material to heat up. This heat is then used to target and destroy cancer cells . The molecular targets involved in this process include the magnetic moments of the iron ions and the surrounding oxygen ions in the garnet structure .
Comparación Con Compuestos Similares
Yttrium iron garnet is often compared with other similar compounds, such as yttrium aluminum garnet (YAG) and yttria-stabilized zirconia (YSZ). While yttrium aluminum garnet is primarily used in laser applications due to its high mechanical strength and optical properties, yttria-stabilized zirconia is used in fuel cells and oxygen sensors for its excellent ion-conducting properties . Yttrium iron garnet stands out due to its unique combination of magnetic and optical properties, making it indispensable in microwave and optical technologies .
List of Similar Compounds:- Yttrium aluminum garnet (YAG)
- Yttria-stabilized zirconia (YSZ)
- Yttrium oxide (Y₂O₃)
- Yttrium fluoride (YF₃)
Propiedades
Número CAS |
12182-97-7 |
|---|---|
Fórmula molecular |
Fe3Y |
Peso molecular |
256.44 g/mol |
Nombre IUPAC |
iron;yttrium |
InChI |
InChI=1S/3Fe.Y |
Clave InChI |
YJFFLBAWJGRLSL-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


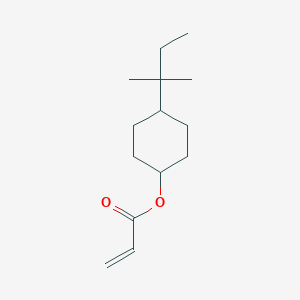
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
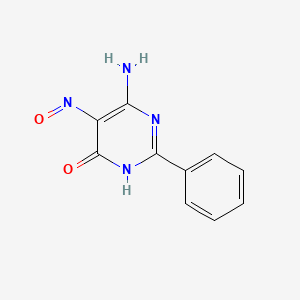
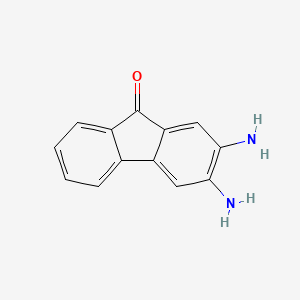
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)


